molecular formula C15H20BNO2 B1320481 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 898289-06-0

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B1320481
M. Wt: 257.14 g/mol
InChI Key: CBEYYYCGOCYJIK-UHFFFAOYSA-N
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Description

“1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a chemical compound with the molecular formula C10H17BN2O2 . It is also known as 1-Methylpyrazole-4-boronic Acid Pinacol Ester and 2-(1-Methyl-4-pyrazolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1-methyl-4-pyrazolyl group attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The molecular weight of the compound is 208.07 .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . The compound appears as a white to light yellow powder or crystal . It has a melting point range of 60.0 to 64.0°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound is used in the synthesis of boric acid ester intermediates with benzene rings, which are obtained through a three-step substitution reaction. The structures of these compounds are confirmed using various spectroscopic methods and X-ray diffraction, with their molecular structures further calculated using density functional theory (DFT). These studies reveal important physicochemical properties of the compounds (Huang et al., 2021).

Application in Fluorescent Probes

  • This compound has been utilized in the synthesis of near-infrared indole carbazole borate fluorescent probes. These probes are synthesized via various reactions, including electrophilic substitution and Vilsmeier reaction, demonstrating their utility in creating advanced materials for optical applications (You-min, 2014).

Antimicrobial Activity Research

  • Derivatives of this compound have been synthesized and tested for their antimicrobial activity against various organisms. Compounds exhibiting potent antibacterial activity and significant activity against fungi have been identified, showcasing its potential in medical research and pharmaceutical applications (El-Sayed et al., 2011).

Application in HIV-TB Co-Infection

  • Novel 5-substituted-1-(arylmethyl/alkylmethyl)-1H-indole-2,3-dione-3-(N-hydroxy/methoxy thiosemicarbazone) analogues derived from this compound have shown promising activity against the replication of HIV-1 cells and inhibiting the growth of MTB cultures, indicating its significance in combating HIV-TB co-infection (Banerjee et al., 2011).

Safety And Hazards

This compound is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-6-8-13-11(12)9-10-17(13)5/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEYYYCGOCYJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594541
Record name 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS RN

898289-06-0
Record name 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole was prepared from 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole and methyl iodide, and was coupled with [3-bromo-5-(4-methoxy-benzyloxy)-phenyl]-pyridin-3-yl-amine in the same manner as described for Example 25. Deprotection was carried out as described for Example 34 to give 3-(1-methyl-1H-indol-4-yl)-5-(pyridin-3-ylamino)-phenol. 1H NMR (400 MHz, CD3OD): δ 8.32 (br s, 1H), 7.98 (br s, 1H), 7.70 (d, J=8.6 Hz, 1H), 7.42-7.36 (m, 1H), 7.34 (d, J=8.2 Hz, 1H), 7.21 (d, J=7.2 Hz, 1H), 7.19-7.17 (m, 1H), 7.08 (dd, J=7.2, 0.8 Hz, 1H), 6.91 (t, J=1.7 Hz, 1H), 6.79-6.77 (m, 1H), 6.62 (t, J=2.0 Hz, 1H), 6.59 (d, J=3.1 Hz, 1H), 3.81 (s, 3H).
Quantity
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[3-bromo-5-(4-methoxy-benzyloxy)-phenyl]-pyridin-3-yl-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JF Stadlwieser, ME Dambaur - Helvetica chimica acta, 2006 - Wiley Online Library
An atom‐economic Pd 0 ‐catalyzed synthesis of a series of pinacol‐type indolylboronates 3 from the corresponding bromoindole substrates 2 and pinacolborane (pinBH) as borylating …
Number of citations: 24 onlinelibrary.wiley.com
RS Shetty, Y Lee, B Liu, A Husain… - Journal of medicinal …, 2011 - ACS Publications
The synthesis and optimization of a series of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogues as antimitotic agents are described. A functionalized …
Number of citations: 33 pubs.acs.org

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